(2Z)-2-hydroxyiminochromene-3-carboxylic acid
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Overview
Description
(2Z)-2-hydroxyiminochromene-3-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyiminochromene-3-carboxylic acid typically involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyiminochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
(2Z)-2-hydroxyiminochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyiminochromene-3-carboxylic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-hydroxyiminochromene-3-carboxylic acid methyl ester
- (2Z)-2-hydroxyiminochromene-3-carboxamide
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity. Compared to its esters and amides, the free carboxylic acid form exhibits different solubility and binding properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyiminochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)7-5-6-3-1-2-4-8(6)15-9(7)11-14/h1-5,14H,(H,12,13)/b11-9- |
InChI Key |
VLIFFTXTQWUMLQ-LUAWRHEFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)O |
Origin of Product |
United States |
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